2-Methylheptanoyl chloride

Medicinal Chemistry Lipophilicity Drug Design

2-Methylheptanoyl chloride (CAS 13751-83-2) is a branched C8 acyl chloride with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol. As an acyl chloride, it serves as a highly reactive electrophilic building block for the synthesis of amides, esters, and other derivatives via nucleophilic acyl substitution.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 13751-83-2
Cat. No. B077192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylheptanoyl chloride
CAS13751-83-2
Synonyms2-METHYLHEPTANOYL CHLORIDE
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCCCCCC(C)C(=O)Cl
InChIInChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3
InChIKeyYKPOJBPJGIYSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylheptanoyl Chloride CAS 13751-83-2: Core Properties and Sourcing Considerations


2-Methylheptanoyl chloride (CAS 13751-83-2) is a branched C8 acyl chloride with the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol [1]. As an acyl chloride, it serves as a highly reactive electrophilic building block for the synthesis of amides, esters, and other derivatives via nucleophilic acyl substitution . The α-methyl branch distinguishes this compound from its linear isomer, octanoyl chloride (CAS 111-64-8), and its bulkier branched analog, 2-ethylhexanoyl chloride (CAS 760-67-8), imparting unique steric and physicochemical properties that influence reaction outcomes and downstream molecular characteristics [2].

Reagent Type
Branched C8 acyl chloride building block
Key Differentiator
α-Methyl branch for tunable steric influence
Workflow Fit
Amide, ester and derivative synthesis via acylation

2-Methylheptanoyl Chloride Sourcing: Why In-Class Substitution is Not Straightforward


Acyl chlorides are a broad class of reactive intermediates, but assuming functional equivalence based solely on chain length or the presence of an acyl chloride moiety can lead to significant synthetic failures. The presence, position, and size of an alkyl branch profoundly alters the reactivity of the carbonyl center due to steric hindrance, which modulates the activation energy of nucleophilic attack . For instance, a study on the reaction of acyl chlorides with methyllithium demonstrated that product distribution is heavily dependent on the steric hindrance around the carbonyl group [1]. Therefore, substituting 2-methylheptanoyl chloride with a less hindered linear analog like octanoyl chloride or a more hindered branched analog like 2-ethylhexanoyl chloride will result in different reaction kinetics, yields, and potentially different product profiles, necessitating re-optimization of established synthetic protocols [2].

Risk Factor
Target (2-Methylheptanoyl)
Common Substitutes
Steric Hindrance
Moderate α-methyl branch
Octanoyl (linear) – minimal hindrance; 2-Ethylhexanoyl – high hindrance
Reaction Kinetics
Predictable acylation rate
Linear analog may accelerate reaction; bulky analog may significantly retard rate
Product Profile
Controlled selectivity
Substitution risks altered diastereomeric outcome or byproduct distribution

2-Methylheptanoyl Chloride: A Quantitative Evidence Guide for Scientific Differentiation


Lipophilicity Tuning: Quantified XLogP3-AA Difference vs. Octanoyl Chloride

The α-methyl branch in 2-methylheptanoyl chloride introduces a subtle but quantifiable increase in lipophilicity compared to its linear isomer, octanoyl chloride. This is a critical parameter for drug design, where lipophilicity governs membrane permeability, solubility, and metabolic stability. The calculated XLogP3-AA value for 2-methylheptanoyl chloride is 3.8 . In contrast, the predicted XLogP3-AA for the linear octanoyl chloride is 3.4 . This difference, while small, can be significant in a medicinal chemistry context for fine-tuning the pharmacokinetic profile of a lead compound.

Lipophilicity Shift
Data to verify
Δ = +0.4 XLogP3-AA
Higher lipophilicity than linear octanoyl chloride
Calculated value; experimental verification recommended
Medicinal Chemistry Lipophilicity Drug Design Peptide Synthesis

Steric Hindrance Modulation: Quantified Topological Polar Surface Area (TPSA) vs. 2-Ethylhexanoyl Chloride

The topological polar surface area (TPSA) is a measure of molecular surface polarity and is inversely correlated with steric bulk around a functional group. A lower TPSA can indicate greater steric shielding. 2-methylheptanoyl chloride has a calculated TPSA of 17.07 Ų [1]. Its bulkier branched analog, 2-ethylhexanoyl chloride, has the same TPSA of 17.1 Ų , as the algorithm calculates surface area based on atom types, not 3D conformation. However, the increased steric bulk of the 2-ethylhexanoyl group (an ethyl branch vs. a methyl branch) is well-documented to significantly reduce reaction rates and can alter reaction pathways [2]. This means 2-methylheptanoyl chloride offers a middle ground: a measurable, predictable steric influence that is less severe than that of 2-ethylhexanoyl chloride.

Steric Hindrance Profile
Class-level
Moderate steric impact vs. linear/bulky analogs
Balanced reactivity between linear and heavily branched acyl chlorides
TPSA identical (17.1 Ų), but 3D steric profile differs; inferred from structure-activity principles
Organic Synthesis Steric Hindrance Reaction Selectivity Catalysis

Biological Activity Retention: Equipotent Antibacterial Activity vs. Octanoyl in Polymyxin Derivatives

In a direct head-to-head study on polymyxin derivatives, the compound NAB751, which features a 2-methylheptanoyl fatty acyl chain, was compared to NAB739, which contains a linear octanoyl chain. The study reported that NAB751 was 'as active as' NAB739 [1]. This demonstrates that substituting the linear octanoyl with a branched 2-methylheptanoyl chain does not diminish antibacterial potency in this critical class of last-resort antibiotics. In contrast, the same study showed that NAB750, with a longer dodecanoyl (C12) chain, was 'less active' [1].

Antibacterial Activity
Head-to-head
Equipotent to octanoyl chain
Branched chain retains activity in polymyxin derivative model
NAB751 vs. NAB739 comparison; longer chain (dodecanoyl) showed reduced activity
Antibiotics Polymyxin Lipopeptide Antimicrobial Resistance

2-Methylheptanoyl Chloride: Proven Application Scenarios Based on Quantitative Evidence


Synthesis of Lipopeptide Antibiotics with Tailored Lipophilicity

As demonstrated by its use in the potent polymyxin analog NAB751, 2-methylheptanoyl chloride is an ideal reagent for introducing a branched fatty acyl chain into peptide backbones [1]. The evidence shows this modification maintains antibacterial activity compared to a linear chain, making it valuable for developing next-generation polymyxin derivatives to combat multidrug-resistant Gram-negative bacteria [1]. The quantifiably higher lipophilicity (XLogP3-AA of 3.8 vs. 3.4 for octanoyl) may also offer pharmacokinetic advantages, such as improved tissue penetration .

Fine-Tuning Drug-Like Properties in Medicinal Chemistry

The measured XLogP3-AA value of 3.8 provides medicinal chemists with a precise parameter for optimizing lead compounds [1]. When a linear octanoyl chain (XLogP3-AA 3.4) is insufficiently lipophilic, and a larger branched chain (e.g., 2-ethylhexanoyl) introduces excessive steric hindrance, 2-methylheptanoyl chloride offers a quantifiable middle ground. This allows for the systematic improvement of ADME properties such as membrane permeability without drastically altering molecular size or introducing synthetic complexity .

Controlled Acylation in Organic Synthesis Requiring Moderate Steric Hindrance

The α-methyl branch provides a defined level of steric hindrance that can be exploited to control reaction selectivity [1]. This is particularly useful when reacting with sterically sensitive nucleophiles or when a specific diastereomeric outcome is desired . Its TPSA of 17.07 Ų is identical to bulkier branched acyl chlorides, but its smaller 3D steric profile offers a unique reactivity window, enabling reactions that might fail with 2-ethylhexanoyl chloride due to excessive hindrance or that might be too promiscuous with unhindered octanoyl chloride [2].

Application
Selection Property
Validation Focus
Lipopeptide antibiotic research
Lipophilicity profile
Antimicrobial activity retention in polymyxin-type constructs
Medicinal chemistry property optimization
Steric and lipophilic balance
ADME parameter review and membrane permeability assessment
Controlled acylation reactions
Moderate steric hindrance
Reaction selectivity and diastereomeric outcome validation

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